Olanzapine Lactam Impurity

概要

説明

オランザピンラクトン不純物は、統合失調症および躁うつ病の治療に主に使用される抗精神病薬であるオランザピンの分解生成物です . この不純物は、保管中または熱ストレスにさらされた際に生成され、オランザピンの市販製剤によく見られます . オランザピン製剤の安全性と有効性を確保するため、この不純物を研究し理解することが重要です。

2. 製法

オランザピンラクトン不純物をオランザピンから合成するには、複数のステップが必要です。 この不純物の生成は、通常、オランザピン中のチオフェン環の酸化と開環の結果です . このプロセスは、製剤賦形剤によって触媒され、ストレスのかかった加齢固体状態条件下で起こります . 工業生産方法では、通常、高速液体クロマトグラフィー(HPLC)を使用してこの不純物を単離および同定します .

準備方法

The synthesis of Olanzapine Lactam Impurity from Olanzapine involves multiple steps. The formation of this impurity is typically a result of the oxidation and ring-opening of the thiophene ring in Olanzapine . The process can be catalyzed by formulation excipients and occurs under stressed and aged solid-state conditions . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to isolate and identify this impurity .

化学反応の分析

オランザピンラクトン不純物は、次のようないくつかの種類の化学反応を起こします。

これらの反応に使用される一般的な試薬と条件には、酸化剤と熱ストレスがあります . これらの反応から生成される主な生成物は、オランザピンラクトン不純物とケトチオラクトンです .

4. 科学研究への応用

オランザピンラクトン不純物は、科学研究にいくつかの用途があります。

科学的研究の応用

Formation and Stability

The lactam impurity is generated primarily through the thermal degradation of olanzapine, especially during prolonged storage or exposure to unfavorable conditions such as elevated temperatures and moisture. The presence of this impurity raises concerns regarding the efficacy and safety of olanzapine formulations, as impurities can potentially alter pharmacological effects or lead to adverse reactions in patients.

Quality Control and Stability Testing

Olanzapine Lactam Impurity serves as a critical marker in the quality control processes of olanzapine formulations. Its quantification is essential for ensuring that pharmaceutical products meet regulatory standards. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to detect and quantify this impurity in drug formulations.

| Method | Description |

|---|---|

| HPLC | Utilized for separation and quantification of olanzapine and its impurities. |

| Stability Studies | Assess the degradation pathways of olanzapine under various conditions. |

Formulation Development

Understanding the formation of this compound is crucial for developing stable pharmaceutical formulations. Researchers focus on optimizing the formulation process to minimize the generation of this impurity. Techniques include:

- Use of Stabilizers : Incorporating stabilizing agents that inhibit the degradation of olanzapine.

- Controlled Storage Conditions : Implementing stringent storage guidelines to prevent thermal degradation.

Pharmacokinetic Studies

Research has indicated that impurities like Olanzapine Lactam can influence the pharmacokinetics of olanzapine, affecting its absorption, distribution, metabolism, and excretion (ADME). Case studies have explored how varying levels of this impurity impact therapeutic outcomes in patients.

Case Study 1: Stability Assessment

A study conducted by researchers aimed at evaluating the stability of olanzapine tablets under different environmental conditions demonstrated that increased humidity significantly raised the levels of this compound. The findings emphasized the need for robust packaging solutions to mitigate moisture exposure.

Case Study 2: Impurity Impact on Efficacy

In a clinical trial involving schizophrenia patients treated with olanzapine, researchers monitored the levels of this compound in plasma samples. The results suggested a correlation between higher impurity levels and reduced therapeutic efficacy, prompting further investigation into acceptable limits for this impurity in clinical settings.

Regulatory Considerations

Regulatory bodies such as the FDA and EMA have established guidelines regarding acceptable levels of impurities in pharmaceutical products. The presence of this compound must be evaluated during drug approval processes to ensure patient safety.

類似化合物との比較

オランザピンラクトン不純物は、オランザピンの他の分解生成物、例えば、次のようなものと比較することができます。

ケトチオラクトン: オランザピンラクトン不純物とともに生成されるもう1つの酸化分解生成物です.

N-脱メチル-N-ホルミルオランザピン: オランザピン製剤に見られる関連不純物です.

2-ヒドロキシメチルオランザピン: 特定の条件下で生成される可能性のある別の不純物です.

生物活性

Olanzapine is an atypical antipsychotic widely used for treating schizophrenia and bipolar disorder. Its biological activity is primarily attributed to its antagonistic effects on various neurotransmitter receptors, including dopamine D1 and D2, as well as serotonin receptors. However, during storage and formulation, olanzapine can degrade into several impurities, one of which is the Olanzapine Lactam Impurity (CAS 1017241-34-7). This article focuses on the biological activity of this compound, its formation pathways, and the implications of its presence in pharmaceutical formulations.

Formation and Characteristics

This compound is a degradation product formed through oxidative processes affecting the thiophene ring of olanzapine. This compound typically appears as a light yellow solid and can be synthesized through various methods, including reactions with singlet oxygen mimics like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) . The degradation pathway involves oxidation and ring-opening reactions that can occur under thermal or oxidative stress conditions .

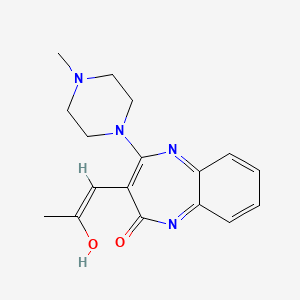

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 312.37 g/mol. Its structure includes a lactam functional group that contributes to its chemical properties and potential biological activities .

Pharmacological Profile

Research indicates that this compound may exhibit pharmacological activities similar to olanzapine but with varying potency. The compound acts primarily as a dopamine receptor antagonist, influencing neurotransmission in the central nervous system (CNS). It may also have serotonergic properties due to its structural similarities to olanzapine .

Studies and Findings

- Receptor Binding Affinity : Studies have shown that this compound retains some binding affinity for dopamine receptors. However, its efficacy compared to olanzapine remains under investigation. The impurity's interaction with other receptor types, such as serotonin receptors, has not been fully elucidated .

- Toxicological Assessments : Preliminary toxicological studies suggest that while this compound may have reduced toxicity compared to its parent compound, it still requires careful monitoring in pharmaceutical formulations due to potential side effects arising from its pharmacological activity .

- Case Studies : In a stability study involving olanzapine formulations, the presence of this compound was correlated with altered pharmacokinetic profiles in animal models. These studies indicate the importance of controlling impurity levels in drug formulations to ensure therapeutic efficacy and safety .

Implications for Pharmaceutical Formulations

The presence of this compound in pharmaceutical preparations raises concerns regarding drug stability and efficacy. Formulation scientists must consider the following:

- Storage Conditions : Proper storage conditions are essential to minimize oxidative degradation and the formation of impurities like Olanzapine Lactam.

- Quality Control : Analytical methods such as high-performance liquid chromatography (HPLC) are critical for monitoring impurity levels in drug products .

- Regulatory Compliance : Pharmaceutical companies must comply with regulatory standards regarding impurity limits to ensure patient safety and product integrity.

特性

IUPAC Name |

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKVZGLTQPNIEY-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。